4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-12-14(2)23-21(22-13)25-30(28,29)19-10-8-18(9-11-19)24-20(27)17-6-4-16(5-7-17)15(3)26/h4-12H,1-3H3,(H,24,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJNARCUQGULAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Sulfamethazine Metabolites
- 2-Acetyl-N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]Benzamide (Sulfamethazine 1) :
This metabolite, identified in human milk studies, shares the same pyrimidinylsulfamoyl-phenyl backbone but differs in the acetyl group placement (ortho vs. para). Such positional isomerism may alter metabolic stability and receptor binding .- Key Data : Molecular weight 425.149 m/z, detected via untargeted metabolomics.
N-{[4-(N'-(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl)Phenyl]Carbamothioyl}Benzamide (1d)
Substituent Modifications on the Benzamide Ring
3-Butoxy-N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}Benzamide
- Features a butoxy group instead of acetyl, increasing lipophilicity (logP ~3.5 estimated).
- Molecular Formula : C₂₃H₂₆N₄O₄S, CAS 457651-90-0 .
- Implications : Enhanced membrane permeability but reduced solubility compared to the acetylated analog.
4-[Butyl(Methyl)Sulfamoyl]-N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}Benzamide
Heterocyclic Ring Replacements
4-Acetyl-N-(4-(N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl)Phenyl)Benzamide
Antimicrobial Activity
- Sulfamethazine Derivatives : The parent drug sulfamethazine inhibits bacterial folate synthesis. Its acetylated metabolite (Sulfamethazine 1) may retain partial activity, though potency is likely reduced due to steric effects .
- Thiazolidinone Hybrids (e.g., 2d): Exhibit antifungal activity against C. albicans (MIC ~8 µg/mL), suggesting that structural additions (e.g., thiazolidinone rings) broaden therapeutic scope .
Metabolic Stability and Transfer
- Human Milk Metabolites : Sulfamethazine 1 and related metabolites are transferred to infants via breastfeeding, with variable formation rates influencing therapeutic/toxic outcomes .
- Acetyl vs. Non-Acetylated Analogs: Acetylation generally reduces metabolic clearance but may decrease target affinity. The para-acetyl group in the target compound balances these effects .
Biological Activity
4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, also known as Diacetylsulfadimidine or Diacetylsulfamethazine, is a compound that belongs to the sulfonamide class of drugs. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 362.40 g/mol
- CAS Number : 59224-69-0
- IUPAC Name : N-[4-[acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
The primary mechanism by which 4-acetyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibits its biological effects is through inhibition of specific enzymes. Notably, it has shown significant inhibitory activity against carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition :
- Acetylcholinesterase Inhibition :
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond enzyme inhibition:
- Antibacterial Activity : As a member of the sulfonamide class, it possesses inherent antibacterial properties, making it effective against a range of bacterial infections .
- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Inhibitory Potency :
- Pharmacological Evaluation :
- Synthesis and Characterization :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
